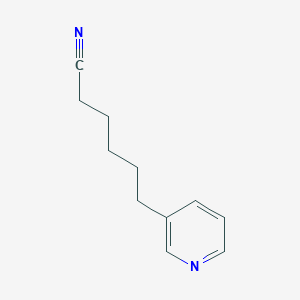
6-(Pyridin-3-YL)hexanenitrile
Cat. No. B8673880
M. Wt: 174.24 g/mol
InChI Key: BDWLCDCPUURZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599336
Procedure details


A solution of 52.15 g of 3-pyridinehexanenitrile in 600 ml of methanol and 13 ml of triethylamine was hydrogenated over 13 g of Raney cobalt at an initial hydrogen pressure of 1000 psi and 100° C. The cooled mixture was filtered and concentrated. The residue was distilled to give 46.5 g (87%) of 3-pyridinehexanamine, bp 102°-107° C./0.2 mm. This material was purified through its phthalimide which was formed by reaction with 39.53 g of phthalic anhydride in 300 ml of glacial acetic acid at reflux overnight. The residue obtained after evaporation of the solvent was dissolved in 300 ml of ethyl acetate, washed with dilute sodium hydroxide and sodium bicarbonate, dried over potassium carbonate and concentrated. The residue was crystallized from ethyl acetate-hexane to give 62.87 g (77%) of 2-[6-(3-pyridinyl)hexyl]-1H-isoindole-1,3(2H)-dione, mp 89°-92° C. A solution of this material in 880 ml of ethanol and 33 ml of hydrazine hydrate was heated to reflux for 3 hours. The cooled mixture was filtered and concentrated. The residue was taken up in 500 ml of dichloromethane and was washed with 10% sodium hydroxide and dried over potassium carbonate. The residue obtained after concentration was distilled to give 31.6 g (60% based on starting nitrile) of 3-pyridinehexanamine, bp 140°-150° C./0.3 mm which gave a single peak on gas chromatography.





Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])[CH:2]=1.[H][H]>CO.C(N(CC)CC)C.[Co]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52.15 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CCCCCC#N
|
Step Two
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cooled mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCCCCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
